cis-Hydroxy Praziquantel-d5
CAS No.: 1792108-86-1
Cat. No.: VC0123617
Molecular Formula: C₁₉H₁₉D₅N₂O₃
Molecular Weight: 333.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1792108-86-1 |
|---|---|
| Molecular Formula | C₁₉H₁₉D₅N₂O₃ |
| Molecular Weight | 333.44 |
Introduction
| Property | cis-Hydroxy Praziquantel-d5 | cis-4-OH-PZQ | trans-4-OH-PZQ | Praziquantel |
|---|---|---|---|---|
| Molecular Formula | C19H15D5N2O3 | C19H20N2O3 | C19H20N2O3 | C19H24N2O2 |
| Mass Difference | +5.0314 Da (vs. non-deuterated) | — | Isomeric | -16 (without OH) |
| Chromatographic Retention | Similar to cis-4-OH-PZQ | Reference | Slightly different | Different |
| Use in Analysis | Internal standard | Analyte | Analyte | Parent drug |
Role as an Analytical Standard
cis-Hydroxy Praziquantel-d5 functions primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. Internal standards labeled with stable isotopes compensate for variations in sample preparation, injection volume, and matrix effects during analysis. As noted in research findings, "Trans-4-OH-PZQ d5 was used as an internal standard also for cis-OH-PZQ since their retention times were similar" . This indicates that the deuterated trans isomer can sometimes be utilized for both metabolites due to chromatographic similarity.
Synthesis and Preparation Methods
The synthesis of cis-Hydroxy Praziquantel-d5 likely follows similar pathways to those used for the preparation of other deuterated praziquantel analogs. Patent literature indicates sophisticated approaches for synthesizing praziquantel derivatives, including stereoselective methods that could be adapted for preparing deuterated metabolites .
Applications in Pharmacokinetic Studies
cis-Hydroxy Praziquantel-d5 plays a crucial role in pharmacokinetic studies investigating how genetic variations affect praziquantel metabolism and treatment outcomes. Multiple studies have demonstrated significant pharmacogenetic influences on praziquantel metabolism, particularly involving CYP enzymes such as CYP2C19, CYP2C9, and CYP2J2 .
Table 2: Pharmacokinetic Parameters Measured Using Deuterated Standards
| Parameter | Value (Population Mean) | Variability Factor | Key Influencing Factors |
|---|---|---|---|
| cis-4-OH-PZQ Concentration | 571.5 ± 2.8 ng/mL | High inter-individual | CYP2C19 genotype, Sex |
| cis-4-OH-PZQ/PZQ Ratio | 1.8 ± 2.9 | High inter-individual | CYP2C19 and CYP2J2 genotypes |
| Time to Reach Maximum Concentration | Similar to parent drug | Moderate | Genetic factors, Concurrent medications |
Analytical Methods Using cis-Hydroxy Praziquantel-d5
LC-MS/MS methods employing cis-Hydroxy Praziquantel-d5 have been optimized for analyzing praziquantel and its metabolites in various biological matrices. These methods typically involve sample preparation through protein precipitation, followed by chromatographic separation and mass spectrometric detection.
In one documented approach, "The calibration curves were constructed within the range of 2.4 to 2500 ng/mL for PZQ and cis-4-OH-PZQ" . Quality control samples at multiple concentration levels (9.8, 78.1, and 1250 ng/mL) were injected at regular intervals to ensure analytical reliability. The method utilized the MassLynx application manager TargetLynx (Waters) for quantification based on analyte-to-internal standard peak area ratios .
Chiral separations have also been developed, as evidenced by a study that employed "a Chiralpak AGP 2.0 × 100 mm, 5 µm, column (Chiral Technologies Europe, Illkirch, France) with 10 mM ammonium acetate: isopropanol 98:2 (v/v) pH 8 as mobile phase with a flow rate of 0.3 mL/min" . Such methods allow the separation and quantification of enantiomers of praziquantel and its metabolites.
Table 3: Analytical Method Parameters for cis-4-OH-PZQ Quantification
| Parameter | Specification | Notes |
|---|---|---|
| Calibration Range | 2.4 to 2500 ng/mL | Linear response |
| Quality Control Levels | 9.8, 78.1, and 1250 ng/mL | Covering low, medium, high ranges |
| Internal Standard | cis-Hydroxy Praziquantel-d5 | For optimal quantification |
| Sample Preparation | Protein precipitation | Typically with acetonitrile |
| Chromatographic Column | Various, including Chiralpak AGP | For separation of isomers |
| Mobile Phase | Aqueous buffer with organic modifier | Often pH controlled |
| Detection | Tandem mass spectrometry | Multiple reaction monitoring |
Importance in Pharmacogenetic Research
cis-Hydroxy Praziquantel-d5 is particularly valuable in pharmacogenetic research, where precise quantification of metabolites helps elucidate the impact of genetic polymorphisms on drug metabolism. Recent studies have identified significant associations between CYP enzyme variants and praziquantel metabolism.
Research has shown that "CYP2C19 and CYP2J2 genotypes significantly predict PZQ plasma exposure among Ethiopian children" . The study found that "Carriers of CYP2C19 defective variant alleles (*2 and 3) had significantly higher mean PZQ plasma concentration than CYP2C191/1 or 17 carriers (p = 0.005)" . Additionally, "CYP2C191/1 and CYP2C1917 carriers had higher trans-4-OH-PZQ/PZQ and cis-4-OH-PZQ/PZQ metabolic ratios compared with CYP2C192 or *3 carriers (p < 0.001)" .
Such findings underscore the importance of accurate metabolite quantification, facilitated by deuterated standards like cis-Hydroxy Praziquantel-d5, in understanding pharmacokinetic variability and potentially optimizing treatment regimens.
Comparative Studies with Other Praziquantel Metabolites
The relative importance of different praziquantel metabolites has been investigated in multiple studies. While trans-4-OH-PZQ is often the predominant metabolite, cis-4-OH-PZQ provides additional insights into metabolic pathways and potential pharmacological activity.
A study in black goats demonstrated that "The stereoselectivity of the PZQ and cis-4-OH-PZQ enantiomers was insignificant in black goat plasma (p > 0.05), whereas the trans-4-OH-PZQ enantiomers exhibited obvious stereoselectivity (p < 0.05)" . This finding underscores the complex stereochemistry involved in praziquantel metabolism and highlights why precise analytical methods employing deuterated standards are essential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume